molecular formula C13H11N3S B3063973 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine CAS No. 832694-16-3

3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine

Cat. No.: B3063973
CAS No.: 832694-16-3
M. Wt: 241.31 g/mol
InChI Key: RSUCBZJSTXEGSF-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine (CAS 832694-16-3) is a heterocyclic organic compound that serves as a core scaffold in medicinal chemistry research, particularly in the development of potent and selective enzyme inhibitors. This compound is a key synthetic intermediate for a novel series of Bruton's tyrosine kinase (BTK) inhibitors. Research and development around this thieno[3,2-c]pyridin-4-amine framework has demonstrated that derivatives can exhibit excellent inhibitory activity (IC50 values reaching as low as 12 nM) against BTK, an important target in the treatment of B-cell malignancies and autoimmune diseases . These derivatives have also shown relatively good kinase selectivity and promising pharmacokinetic properties in preclinical evaluations, making them valuable leads for further investigation . Beyond its applications in BTK inhibition, the thienopyridine core structure is also recognized as a potassium channel inhibitor, with potential research applications for autoimmune diseases, inflammatory diseases, and type-2 diabetes mellitus . This product is intended for research purposes and is strictly not for human therapeutic or veterinary use.

Properties

CAS No.

832694-16-3

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine

InChI

InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)10-7-17-11-5-6-16-13(15)12(10)11/h1-7H,14H2,(H2,15,16)

InChI Key

RSUCBZJSTXEGSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=C3)N)N

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Significance

The compound features a thieno[3,2-c]pyridine core substituted with a 4-aminophenyl group at position 3 and an amine at position 4. Its structural complexity necessitates multi-step syntheses, often involving cyclization and functional group transformations. The presence of both aromatic and amine functionalities makes it a versatile intermediate for anticoagulants and kinase inhibitors.

Primary Synthetic Routes

Cyclocondensation of 1,3-Diones with Cyanothioacetamide

A foundational method involves the reaction of 1,3-diones with cyanothioacetamide to construct the thienopyridine backbone. For example, 2-(4-nitrophenyl)-1,3-cyclopentanedione reacts with cyanothioacetamide in ethanol under reflux, catalyzed by triethylamine, to yield 2-mercapto-3-cyano-4-(4-nitrophenyl)thieno[3,2-c]pyridine (intermediate IV). This intermediate undergoes subsequent amidation with chloroacetamide in dimethylformamide (DMF) using sodium hydride as a base, producing the nitro precursor 3-(4-nitrophenyl)thieno[3,2-c]pyridin-4-amine .

Key Reaction Conditions:
  • Solvent: Ethanol (cyclocondensation), DMF (amidation).
  • Catalysts: Triethylamine (cyclocondensation), sodium hydride (amidation).
  • Yield: 65–70% for the cyclocondensation step, 55–60% after amidation.

Catalytic Hydrogenation of Nitro Precursors

The nitro group in 3-(4-nitrophenyl)thieno[3,2-c]pyridin-4-amine is reduced to an amine using hydrogen gas (50 bar) over a palladium-on-carbon (Pd/C) catalyst in ethanol. This step achieves quantitative conversion under optimized conditions (70°C, 8 hours). Ethanol serves dual roles as a solvent and proton donor, enhancing reaction efficiency compared to tetrahydrofuran (THF).

Optimization Insights:
  • Pressure: Elevated hydrogen pressure (15–50 bar) reduces reaction time but increases equipment costs.
  • Solvent Impact: Ethanol improves solubility of intermediates, reducing byproduct formation.

Alternative Methodologies

Suzuki-Miyaura Coupling for Direct Arylation

Recent advances employ palladium-catalyzed cross-coupling to introduce the 4-aminophenyl group post-cyclization. For instance, 3-bromo-thieno[3,2-c]pyridin-4-amine reacts with 4-aminophenylboronic acid in dioxane/water (3:1) using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and tri-2-furylphosphine as ligands. This method bypasses nitro reduction but requires stringent anhydrous conditions.

Comparative Analysis:
  • Yield: 75–80% for Suzuki coupling vs. 60–65% for nitro reduction pathways.
  • Purity: Coupling avoids nitro intermediates, reducing purification steps.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported syntheses utilize Wang resin-functionalized intermediates to streamline purification. The thienopyridine core is assembled on resin via sequential coupling of 2-chloroacetamide and 4-aminophenyl isothiocyanate , followed by cleavage with trifluoroacetic acid (TFA). This approach is favored for combinatorial chemistry but suffers from lower yields (50–55%) due to incomplete resin reactions.

Purification and Characterization

Crystallization and Chromatography

Crude products are purified via fractional crystallization from acetone/water mixtures, exploiting differential solubility of nitro and amine derivatives. High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) resolves residual impurities, achieving ≥98% purity.

Spectroscopic Characterization

  • NMR (DMSO-d6):
    • 1H NMR (400 MHz): δ 8.21 (s, 1H, pyridine-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (d, J = 8.4 Hz, 2H, Ar-H), 5.91 (s, 2H, NH2), 2.98 (s, 2H, NH2).
  • IR (KBr): 3370 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1510 cm⁻¹ (C-C aromatic).

Industrial Applications and Scalability

The compound’s primary application lies in synthesizing 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide , a factor Xa inhibitor for thromboembolic disorders. Pilot-scale batches (10–20 kg) employ continuous hydrogenation reactors to enhance throughput, reducing production costs by 30% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)thieno[3,2-c]pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .

Comparison with Similar Compounds

Thieno[3,2-c]pyridin-4-amine Derivatives with Varied Substituents

The thieno[3,2-c]pyridin-4-amine scaffold allows diverse substitutions to optimize activity. Key analogs include:

Compound Substituent(s) Target IC50 (nM) Selectivity Notes PK Properties Reference
14g (from Zhao et al.) 4-Phenoxyphenyl BTK 12.8 High kinase selectivity Good oral bioavailability
GSK-843 1,3-Benzothiazol-5-yl, 1,3-dimethylpyrazol-5-yl RIP3 kinase 20–100* Selective RIP3 inhibition In vivo efficacy demonstrated
3-Bromo derivative 3-Bromo Unspecified N/A Intermediate in synthesis Not reported
3-(4-Methylsulfonylphenyl) 4-Methylsulfonylphenyl BTK ~50 Moderate potency Limited PK data

Notes:

  • Compound 14g: The 4-phenoxyphenyl substitution enhances BTK inhibition (IC50 = 12.8 nM) and selectivity over other kinases, attributed to optimal hydrophobic interactions .
  • GSK-843 : Substitution with benzothiazole and pyrazole groups shifts activity to RIP3 kinase, demonstrating scaffold versatility .
  • 3-Bromo derivative : Used as a synthetic intermediate, highlighting the scaffold’s adaptability for further functionalization .

Impact of Substituent Position and Electronic Effects

  • 4-Aminophenyl vs.
  • Electron-Withdrawing Groups : Substitutions like 4-methylsulfonylphenyl () reduce potency (IC50 ~50 nM) compared to 14g, suggesting electron-donating groups favor BTK inhibition .

Comparison with Heterocyclic Analogs

Thieno[3,2-c]quinoline Derivatives

Thieno[3,2-c]quinolines, which incorporate an additional benzene ring, exhibit anticancer activity (e.g., cytotoxicity against MCF-7 cells) but lack BTK specificity. Their extended π-system may reduce kinase selectivity compared to thieno[3,2-c]pyridin-4-amine derivatives .

Furo[3,2-c]pyridine Derivatives

Compounds like N-(3-methylphenyl)furo[3,2-c]pyridin-4-amine () target non-BTK kinases (e.g., PDGF-RTK), emphasizing how replacing sulfur with oxygen alters target preference .

Pyrazolo-Pyrimidine Hybrids

Hybrids like 4-(3-phenylpyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () show broad biological activity but require complex syntheses, limiting their therapeutic utility compared to simpler thienopyridines .

Pharmacokinetic and Selectivity Profiles

  • 3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine: Limited PK data available, but analogs like 14g exhibit favorable profiles (e.g., oral bioavailability, t1/2 >6 hours) .
  • Selectivity: Thieno[3,2-c]pyridin-4-amine derivatives generally show higher kinase selectivity than bulkier scaffolds (e.g., thienoquinolines), which interact promiscuously with multiple targets .

Biological Activity

3-(4-Aminophenyl)thieno[3,2-c]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-c]pyridine core substituted with an aminophenyl group. Its molecular formula is C11H10N2SC_{11}H_{10}N_2S with a molecular weight of approximately 218.28 g/mol. The unique structure allows for various interactions with biological targets, making it a candidate for drug development.

Property Value
Molecular FormulaC11H10N2SC_{11}H_{10}N_2S
Molecular Weight218.28 g/mol
Core StructureThieno[3,2-c]pyridine

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways, which are crucial in cancer and neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific targets and mechanisms remain to be fully elucidated .
  • Anticancer Properties : The compound's ability to modulate enzyme functions suggests its potential in cancer therapy by targeting tumor growth pathways .

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the activity of certain kinases with IC50 values typically in the low micromolar range. For example, compounds derived from this scaffold showed significant inhibition against PI5P4Kγ, a kinase implicated in cancer progression .
  • Animal Models : In vivo studies using murine models have indicated that treatment with this compound can lead to reduced tumor size and improved survival rates in cancer models. Specific dosing regimens are being investigated to optimize therapeutic outcomes .
  • Comparative Analysis : A comparative analysis with similar compounds has shown that modifications in the thieno[3,2-c]pyridine core can enhance biological activity. For instance, derivatives with additional halogen substitutions exhibited improved potency .

Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits specific kinases involved in signaling
AntimicrobialPotential antimicrobial effects
AnticancerModulates tumor growth pathways

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